Positional Isomer Comparison: 4-Methyl vs. 3-Methyl Substitution in Quinoline-8-sulfonic Acid Scaffolds
The 4-methyl substitution pattern in 4-methylquinoline-8-sulfonic acid enables specific synthetic routes and downstream applications distinct from the 3-methyl isomer. While both are positional isomers of methylquinoline-8-sulfonic acid (C₁₀H₉NO₃S, MW 223.25), the 3-methyl isomer (CAS 153886-69-2) is documented as a chlorinating agent for producing 3,4,5-trichloropropane-1,2,3-tricarboxylic acid . In contrast, the 4-methyl isomer is specifically required as a precursor for fluorescent merocyanine dyes, where the 4-methylquinoline heterocycle is essential for the dye's photophysical properties [1]. No direct head-to-head comparative studies were identified; this differentiation is based on documented applications.
| Evidence Dimension | Application specificity based on substitution position |
|---|---|
| Target Compound Data | 4-Methylquinoline-8-sulfonic acid (CAS 227278-08-2) |
| Comparator Or Baseline | 3-Methyl-8-quinolinesulfonic acid (CAS 153886-69-2) |
| Quantified Difference | No direct quantitative comparison available; differentiation based on distinct documented applications. |
| Conditions | Synthetic utility in dye manufacturing vs. chlorination reactions |
Why This Matters
Procurement of the correct positional isomer is critical to avoid failed synthetic pathways and ensure compatibility with established dye synthesis protocols.
- [1] Manderville R, et al. Fluorescent merocyanine dyes, associated conjugates and methods. US Patent US 11,215,619 B2, granted 2022. View Source
